molecular formula C16H17ClO2 B8284804 Ethane, 2-chloro-1,1-bis(p-methoxyphenyl)- CAS No. 4957-05-5

Ethane, 2-chloro-1,1-bis(p-methoxyphenyl)-

Cat. No. B8284804
Key on ui cas rn: 4957-05-5
M. Wt: 276.76 g/mol
InChI Key: LEUKKGBHLCIKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189610

Procedure details

To a 500-milliliter jacketed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, and cooled to approximately 2° C. with circulating trichloroethylene thermostated cooling liquid, was charged 43.2 grams (0.40 mole) of anisole and 30.6 grams (0.20 mole) of commercial chloroacetal. To the cooled and stirred solution was added a solution of 80.0 grams (0.82 mole) of concentrated sulfuric acid dissolved in 50 milliliters of glacial acetic acid over a 1.17-hour period (1 hour and 10 minutes) at a rate sufficient to maintain the temperature at less than 15° C. When the addition was complete, the solution was stirred an additional 10 minutes, allowed to warm to 15° C. and poured into 1 liter of an ice/water mixture. The mixture was extracted with three 150-milliliter portions of diethyl ether, washed successively with three 100-milliliter portions of saturated aqueous sodium carbonate and three 100-milliliter portions of cold water, and dried over anhydrous sodium sulfate. Evaporation of the ether in vacuo yielded 55.0 grams (almost quantitative) of crude 1,1-bis(4-methoxyphenyl)-2-chloroethane as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
chloroacetal
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[C:3](Cl)Cl.[C:6]1([O:12][CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.S(=O)(=O)(O)O>C(O)(=O)C>[CH3:13][O:12][C:6]1[CH:11]=[CH:10][C:9]([CH:3]([C:9]2[CH:10]=[CH:11][C:6]([O:12][CH3:13])=[CH:7][CH:8]=2)[CH2:2][Cl:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
chloroacetal
Quantity
30.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
To the cooled
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at less than 15° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the solution was stirred an additional 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 150-milliliter portions of diethyl ether
WASH
Type
WASH
Details
washed successively with three 100-milliliter portions of saturated aqueous sodium carbonate and three 100-milliliter portions of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCl)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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